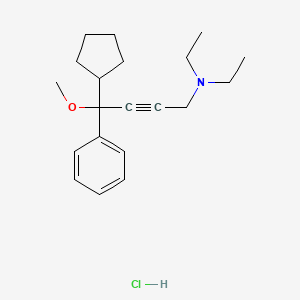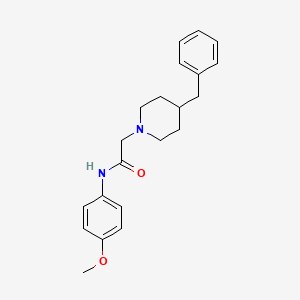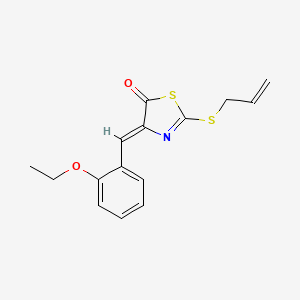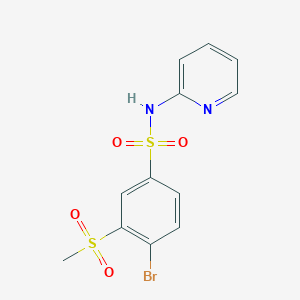
(4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride, also known as CP-55940, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in 1974 by Pfizer, and since then, it has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
(4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride acts on the endocannabinoid system, which is involved in various physiological processes, including pain, inflammation, and immune response. It binds to the CB1 and CB2 receptors, which are located throughout the body, including the brain, spinal cord, and immune system. By binding to these receptors, (4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride can modulate various physiological processes, including pain perception, inflammation, and immune response.
Biochemical and Physiological Effects:
(4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to have analgesic properties, which makes it a potential candidate for the treatment of chronic pain. It has also been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases. Additionally, it has been shown to have neuroprotective properties, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride in lab experiments is that it is a potent and selective agonist of the CB1 and CB2 receptors, which allows researchers to study the endocannabinoid system in a controlled manner. Additionally, (4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride has been extensively studied, which makes it a well-characterized compound for scientific research. However, one of the limitations of using (4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride in lab experiments is that it is a synthetic compound, which may limit its applicability to natural systems.
Orientations Futures
There are several future directions for the study of (4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride. One direction is to further investigate its potential therapeutic applications, including its use in the treatment of chronic pain, inflammatory diseases, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, including its interactions with other receptors and signaling pathways. Additionally, there is a need for the development of more selective and potent compounds that target the endocannabinoid system.
Méthodes De Synthèse
(4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride is synthesized through a multistep process that involves the reaction of 4-cyclopentyl-2-butanone with methyl magnesium bromide, followed by the reaction of the resulting product with phenylacetylene and diethylamine. The final product is obtained by treating the crude reaction mixture with hydrochloric acid.
Applications De Recherche Scientifique
(4-cyclopentyl-4-methoxy-4-phenyl-2-butyn-1-yl)diethylamine hydrochloride has been widely used in scientific research for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. It has also been studied for its potential use in the treatment of various diseases, including multiple sclerosis, epilepsy, and cancer.
Propriétés
IUPAC Name |
4-cyclopentyl-N,N-diethyl-4-methoxy-4-phenylbut-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO.ClH/c1-4-21(5-2)17-11-16-20(22-3,19-14-9-10-15-19)18-12-7-6-8-13-18;/h6-8,12-13,19H,4-5,9-10,14-15,17H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJDMAUHWUDCAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(C1CCCC1)(C2=CC=CC=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopentyl-N,N-diethyl-4-methoxy-4-phenylbut-2-yn-1-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B5183829.png)

![diethyl 5-({[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5183849.png)

![3-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-4-methylbenzoic acid](/img/structure/B5183858.png)
![N,N-diethyl-3-[2-(4-methylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanamine dihydrochloride](/img/structure/B5183868.png)


![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5183880.png)
![11-(4-chlorophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5183892.png)
![2-methyl-3-[3-(1H-pyrazol-3-yl)phenyl]pyrazine](/img/structure/B5183902.png)
![1-(2-methylphenyl)-5-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183907.png)
![3-{[3-(carboxymethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5183910.png)
![4-{2-[(2,6-dichlorophenyl)thio]ethyl}pyridine oxalate](/img/structure/B5183922.png)